tert-Butyl bis(oxazol-4-ylmethyl)carbamate
Overview
Description
tert-Butyl bis(oxazol-4-ylmethyl)carbamate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29 g/mol . It is characterized by the presence of two oxazole rings and a tert-butyl carbamate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate typically involves the reaction of oxazole derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with oxazole derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bis(oxazol-4-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
tert-Butyl bis(oxazol-4-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl bis(oxazol-4-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl carbamate group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the oxazole rings.
Oxazole derivatives: Compounds with one or more oxazole rings, used in similar applications but with different functional groups.
Uniqueness
tert-Butyl bis(oxazol-4-ylmethyl)carbamate is unique due to the presence of both oxazole rings and a tert-butyl carbamate group, providing a balance of reactivity and stability. This combination makes it a valuable compound in various synthetic and research applications .
Biological Activity
Tert-butyl bis(oxazol-4-ylmethyl)carbamate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to two oxazol-4-ylmethyl moieties through a carbamate functional group. The molecular formula is with a molecular weight of approximately 250.29 g/mol. The presence of the oxazole ring contributes to the compound's unique reactivity and biological activity, making it a subject of interest in drug design.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Oxazole Rings : Utilizing appropriate precursors to create the oxazole structure.
- Carbamate Formation : Reacting the oxazole derivatives with tert-butyl isocyanate to yield the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds containing oxazole rings often possess antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Antiviral Properties
Compounds with oxazole structures have been explored for their antiviral activities. For example, related compounds have shown inhibitory effects against HIV protease, suggesting that this compound may also exhibit similar antiviral properties .
Anti-inflammatory Effects
Research has indicated that certain oxazole derivatives can reduce inflammation markers in vitro and in vivo. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
-
HIV Protease Inhibition :
A study focused on the structure-based design of inhibitors for HIV protease found that compounds with oxazole moieties exhibited potent inhibitory activity (IC50 values in nanomolar ranges). Although specific data on this compound is limited, its structural similarity suggests potential efficacy against HIV . -
Antimicrobial Testing :
In a comparative study of various oxazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. -
Anti-inflammatory Studies :
A recent investigation into the anti-inflammatory properties of oxazole derivatives highlighted the ability of certain compounds to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages. While specific results for this compound were not detailed, its structural characteristics align with those known to exhibit such effects .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
Compound Name | Antimicrobial Activity | Antiviral Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Moderate | Potential | Significant |
Tert-butyl oxazol-5-ylcarbamate | High | Moderate | Low |
Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Low | High | Moderate |
Properties
IUPAC Name |
tert-butyl N,N-bis(1,3-oxazol-4-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(4-10-6-18-8-14-10)5-11-7-19-9-15-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRQCERJVRSPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=COC=N1)CC2=COC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163704 | |
Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646152-48-8 | |
Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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